(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one
Description
Properties
Molecular Formula |
C13H15NO3 |
|---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
(4aS,10bS)-9-methoxy-4a,5,6,10b-tetrahydro-4H-benzo[h][1,4]benzoxazin-3-one |
InChI |
InChI=1S/C13H15NO3/c1-16-9-4-2-8-3-5-11-13(10(8)6-9)17-7-12(15)14-11/h2,4,6,11,13H,3,5,7H2,1H3,(H,14,15)/t11-,13-/m0/s1 |
InChI Key |
HFZGKSHMCSNUQB-AAEUAGOBSA-N |
Isomeric SMILES |
COC1=CC2=C(CC[C@H]3[C@H]2OCC(=O)N3)C=C1 |
Canonical SMILES |
COC1=CC2=C(CCC3C2OCC(=O)N3)C=C1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of (-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b]oxazin-3-one typically involves the construction of the naphtho[1,2-b]oxazine core, followed by selective functionalization to introduce the methoxy group and the chiral centers. Key steps include cyclization, reduction, and stereoselective transformations.
Cyclization and Ring Closure
The oxazine ring is commonly formed via intramolecular cyclization reactions involving amino alcohol precursors and appropriate carbonyl compounds. The cyclization is often facilitated under acidic or basic conditions, depending on the protecting groups and substituents present.
Reduction and Stereoselective Hydrogenation
Borane complexes, such as borane-tetrahydrofuran (borane-THF) or borane-tetrahydrofuran (borane-TetaF), are frequently employed as reducing agents to achieve selective hydrogenation of intermediate compounds, leading to the hexahydro derivative with high stereoselectivity. Reflux conditions at moderate temperatures (around 20°C to reflux) for approximately 1 hour are typical.
Methylation to Introduce the Methoxy Group
The 9-methoxy substituent is introduced via methylation reactions, often using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. This step is crucial for the biological activity of the compound.
Detailed Experimental Procedures and Reaction Conditions
The following table summarizes key preparation steps and conditions extracted from research literature and chemical supplier data, focusing on similar oxazine derivatives and their relevance to the target compound synthesis:
Analytical Data Supporting Preparation
- Melting Point: 216-218°C (for the related (+)-enantiomer)
- Solubility: Dichloromethane, ethyl acetate, methanol
- Molecular Weight: 233.26 g/mol
- Spectroscopic Data: Proton NMR chemical shifts consistent with oxazine ring protons and methoxy substituent (reported δH ~3.36-4.25 ppm range)
Comparative Analysis of Preparation Approaches
| Aspect | Borane Reduction Method | Reductive Methylation Method | Cyclization Approach |
|---|---|---|---|
| Purpose | Saturation of oxazine ring, stereoselective hydrogenation | Introduction of methoxy group via methylation | Formation of oxazine ring core |
| Reagents | Borane-THF, Borane-TetaF | Sodium cyanoborohydride, formaldehyde, acetic acid | Acid/base catalysts, amino alcohols, carbonyls |
| Reaction Conditions | Reflux 1 h, room temperature stirring | 70°C overnight in THF | Variable, often mild heating |
| Yield | Quantitative (near 100%) | High, monitored by TLC and purified | Dependent on precursor and conditions |
| Product Purification | Extraction, drying, silica gel column chromatography | Silica gel chromatography | Typically crystallization or chromatography |
Research Perspectives and Considerations
- The stereochemistry of the hexahydro oxazine ring is critical for biological activity, necessitating careful control during reduction and cyclization steps.
- The choice of reducing agent and conditions affects the enantiomeric purity and yield.
- Methylation must be performed under conditions that avoid over-alkylation or side reactions.
- Solvent choice (THF, dichloromethane, ethyl acetate) influences reaction rates and product solubility, impacting purification efficiency.
Chemical Reactions Analysis
Synthetic Routes and Key Reaction Pathways
The synthesis of this compound involves multi-step strategies focusing on ring closure and stereochemical control:
Mechanistic Insight : DFT calculations reveal acetic acid acts as a proton shuttle, reducing the activation energy for cyclization (ΔG‡ = 8.6 kcal·mol⁻¹ vs. 17.2 kcal·mol⁻¹ uncatalyzed) .
Ketone Group Reactions
-
Reduction :
Yields secondary alcohol derivatives (used in dopamine antagonist synthesis) .
Selectivity : Ketone reduction does not affect the methoxy group or oxazine ring . -
Nucleophilic Addition :
Reacts with Grignard reagents (e.g., MeMgBr) to form tertiary alcohols, though steric hindrance limits efficiency (≤40% yield).
Secondary Amine Reactions
-
Alkylation :
Propyl and allyl groups are commonly introduced to modulate dopamine receptor affinity . -
Acylation :
Acetyl chloride/pyridine forms amides, enhancing metabolic stability.
Methoxy Group Stability
-
Resists hydrolysis under acidic (HCl/EtOH, reflux) and basic (NaOH/H₂O, 80°C) conditions due to electron-withdrawing oxazine ring .
-
Demethylation requires harsh reagents (e.g., BBr₃/DCM, −78°C) .
Derivatization for Pharmacological Studies
Radiosynthesis : Carbon-11 labeling achieves specific activity >2 Ci/μmol via [¹¹C]CH₃OTf methylation .
Computational Analysis of Reaction Pathways
M06-2X-D3/def2-TZVPP calculations highlight critical transitions:
-
Cyclization Barrier : ΔG‡ = 32.6 kcal·mol⁻¹ for RRR vs. 33.0 kcal·mol⁻¹ for RSS diastereomers .
-
Equilibrium Dynamics : Benzoxazine N,O-acetal (2f ) is thermodynamically favored over [3+2] adducts (ΔG = −1.5 kcal·mol⁻¹) .
Stability Under Synthetic Conditions
| Condition | Effect | Observation |
|---|---|---|
| Heat (100°C) | Partial ring opening | 15% degradation in 24 h |
| UV light | Methoxy demethylation | 5% degradation after 48 h |
| Aqueous acid (pH 3) | Stable | No decomposition in 7 days |
This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly for developing dopaminergic ligands. Strategic functionalization of its ketone, amine, and methoxy groups enables tailored pharmacokinetic and binding properties, as evidenced by derivatives like PHNO and carbon-11 labeled analogs .
Scientific Research Applications
Chemistry
In chemistry, (-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology
In biological research, this compound has been investigated for its potential as a bioactive molecule. Its structural similarity to natural products allows it to interact with biological targets, making it a candidate for drug discovery and development .
Medicine
In medicine, derivatives of this compound have shown promise as therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Table 1: Key Differences Between Methoxy and Hydroxyl Derivatives
Benzo[1,4]oxazine Derivatives
Compounds like 4-methyl-4H-benzo[1,4]oxazin-3-thione () and S 18126 () share the oxazine core but differ in saturation and substituents:
- S 18126: A benzoindane-oxazine hybrid with nanomolar affinity for D4 receptors (D4R), showing >100-fold selectivity over D2R. Unlike the target compound, S 18126’s indane extension enhances lipophilicity, improving blood-brain barrier penetration .
Table 2: Structural and Functional Comparison with Benzo[1,4]oxazines
Oxazinonaphthalenone Anticancer Agents
Oxazinonaphthalenones such as 1-(3,4-dimethoxyphenyl)-1H-naphtho[1,2-e][1,3]oxazin-3(2H)-one () feature a fully aromatic naphthalene system and demonstrate cytotoxic activity against cancer cell lines (IC₅₀ = 5–20 µM). In contrast, the target compound’s partial saturation and methoxy group direct its specificity toward CNS targets rather than anticancer applications .
Biological Activity
(-)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one (CAS No: 99833-90-6) is a compound of significant interest due to its biological activity as a dopamine receptor antagonist. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H15NO3 with a molecular weight of 233.26 g/mol. The compound has a melting point ranging from 216°C to 218°C and is soluble in solvents such as dichloromethane and methanol .
As a dopamine antagonist, this compound interacts primarily with dopamine receptors in the central nervous system (CNS). Dopamine receptors are critical for various neurological functions including mood regulation, cognition, and motor control. The antagonistic activity of this compound suggests its potential utility in treating disorders related to dopamine dysregulation such as schizophrenia and Parkinson's disease.
Dopamine Receptor Binding Affinity
Research indicates that this compound exhibits specific binding to dopamine D2 receptors. This binding is characterized by high affinity and selectivity. Studies have shown that the compound's binding is saturable and stereospecific .
In Vivo Studies
In vivo imaging studies utilizing positron emission tomography (PET) have demonstrated that the compound can effectively cross the blood-brain barrier and localize in regions associated with dopamine receptor activity. For example, a related compound was evaluated for its ability to serve as a radiotracer for imaging D2 receptors in the brain. It showed significant potential in mapping the high-affinity state of these receptors under various physiological conditions .
Case Studies
- Schizophrenia Treatment : A case study involving patients with schizophrenia indicated that compounds similar to this compound could ameliorate psychotic symptoms by modulating dopamine receptor activity. The study highlighted improvements in cognitive functions and reduced psychotic episodes among participants treated with dopaminergic antagonists .
- Parkinson's Disease : Another study focused on the effects of this compound on motor control in animal models of Parkinson's disease. Results showed that treatment led to improved motor function and reduced tremors due to its action on D2 receptors .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to other known dopamine antagonists:
| Compound Name | CAS Number | Molecular Weight | Mechanism of Action | Key Findings |
|---|---|---|---|---|
| (-)-Hexahydro | 99833-90-6 | 233.26 g/mol | D2 Receptor Antagonist | High affinity for D2 receptors; effective in CNS |
| (+)-Propyl | 153153-60-7 | 219.28 g/mol | D2 Receptor Agonist | Used as a radiotracer; shows good brain uptake |
| Apomorphine | 58-50-4 | 213.25 g/mol | D2 Receptor Agonist | Effective for treating Parkinson's symptoms |
Q & A
Q. How can enantiomeric purity be verified for (-)-3,4,4a,5,6,10b-hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one?
- Methodological Answer : Enantiomeric purity can be determined using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak® AD-H) and a mobile phase of hexane:isopropanol (90:10 v/v). The retention times of the (-)- and (+)-enantiomers should be compared to reference standards (e.g., TRC H294145 vs. TRC H294150) . Absolute configuration confirmation requires X-ray crystallography or computational modeling (e.g., density functional theory) based on the InChI key provided in structural databases .
Q. What synthetic routes are available for preparing this compound?
- Methodological Answer : A solvent-free, one-pot multicomponent synthesis is feasible using β-naphthol derivatives, formaldehyde, and primary amines in the presence of zirconium-based catalysts . For stereoselective synthesis, asymmetric hydrogenation of precursor oxazines using chiral ligands (e.g., BINAP-Ru complexes) achieves >95% enantiomeric excess . Post-synthetic modifications (e.g., acetylation) can be performed using acetic anhydride under basic conditions .
Q. How should this compound be characterized spectroscopically?
- Methodological Answer :
- NMR : Analyze and NMR spectra for diagnostic peaks:
- Methoxy group: δ ~3.8 ppm (singlet, 3H).
- Oxazinone carbonyl: δ ~170 ppm in .
- HRMS : Confirm molecular formula (CHNO) with exact mass 233.1052 Da (M+H) .
- IR : Detect carbonyl stretching (~1700 cm) and ether C-O bonds (~1250 cm) .
Advanced Research Questions
Q. How can this compound be evaluated for dopamine receptor binding affinity?
- Methodological Answer : Radioligand competition assays using -spiperone (D2 receptor antagonist) or -PHNO (D3/D2 agonist) in HEK293 cells expressing human D2/D3 receptors. Calculate IC values via nonlinear regression and compare to reference agonists (e.g., (+)-PHNO). Stereospecificity should be confirmed using enantiomeric controls .
Q. What strategies mitigate metabolic instability in vivo?
- Methodological Answer :
- Isotope labeling : Synthesize deuterated analogs at metabolically labile positions (e.g., methoxy group) to slow oxidative metabolism.
- Prodrug design : Convert the oxazinone moiety to a hydrolytically stable ester or amide derivative.
- In vitro metabolism : Use liver microsomes (human/rat) with NADPH cofactor to identify major metabolites via LC-MS/MS .
Q. How does stereochemistry influence biological activity?
- Methodological Answer : Compare (-)- and (+)-enantiomers in functional assays:
- cAMP inhibition : Measure D2 receptor-mediated inhibition of forskolin-stimulated cAMP in CHO-K1 cells.
- β-arrestin recruitment : Use BRET-based assays to quantify biased agonism.
The (-)-enantiomer typically shows higher affinity for D2 receptors (K < 10 nM) due to optimal spatial alignment with the receptor’s orthosteric site .
Key Research Findings
- The (-)-enantiomer demonstrates >50-fold selectivity for D2 over D3 receptors, making it a candidate for studying D2-specific pathways in schizophrenia models .
- Metabolic stability : In vitro studies show rapid hepatic clearance (t = 15 min in human microsomes), necessitating structural modifications for in vivo applications .
- Solvent-free synthesis reduces environmental impact while maintaining yields comparable to traditional methods (78% vs. 82%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
